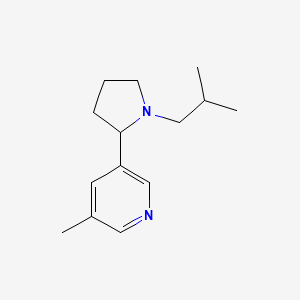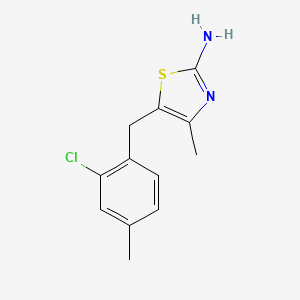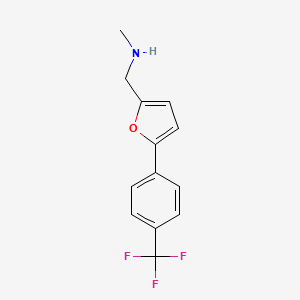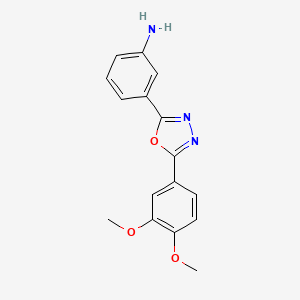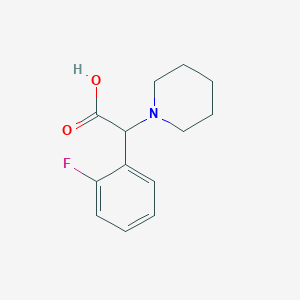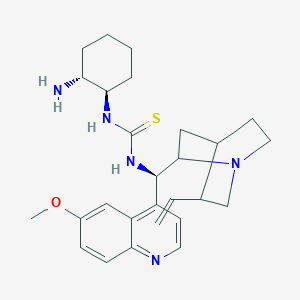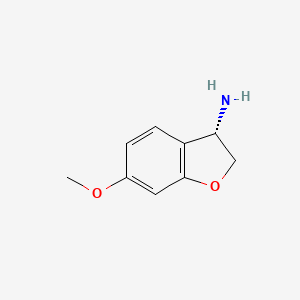![molecular formula C20H14Cl2O2P2 B15060337 Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, consisting of two naphthyl groups connected by a phosphorus atom, allows it to interact with a variety of substrates, facilitating the formation of enantiomerically pure products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE typically involves the reaction of ®-BINOL (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The reaction proceeds as follows:
- Dissolve ®-BINOL in a suitable solvent, such as toluene or dichloromethane.
- Add phosphorus trichloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Applications De Recherche Scientifique
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(+)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- (S)-BINAP
Uniqueness
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is unique due to its specific chiral configuration and its ability to form highly selective chiral metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Propriétés
Formule moléculaire |
C20H14Cl2O2P2 |
|---|---|
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid |
InChI |
InChI=1S/C20H14Cl2O2P2/c21-25(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)26(22)24/h1-12,23-24H/t25-,26-/m0/s1 |
Clé InChI |
DXZIVTRIABTTOQ-UIOOFZCWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[P@](O)Cl)[P@](O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(O)Cl)P(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


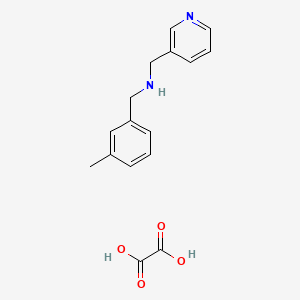
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
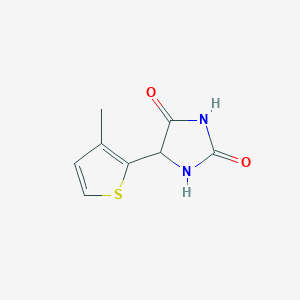
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
